molecular formula C19H27BN4O5 B13596978 tert-Butyl 2-(5-oxo-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetate

tert-Butyl 2-(5-oxo-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetate

Cat. No.: B13596978
M. Wt: 402.3 g/mol
InChI Key: XPZCXZPJOIMCRH-UHFFFAOYSA-N
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Description

tert-Butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate: is a complex organic compound that features a tetrazole ring, a boronate ester, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate typically involves multiple steps. The final step involves esterification to introduce the tert-butyl group .

Industrial Production Methods

The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester can yield boronic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine

In biology and medicine, the compound’s tetrazole ring is of interest due to its potential bioactivity. Tetrazoles are known to mimic carboxylic acids, making them useful in drug design .

Industry

In industry, the compound can be used in the development of new materials, particularly those that require boron-containing components for enhanced properties .

Mechanism of Action

The mechanism by which tert-butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate exerts its effects is primarily through its functional groups. The boronate ester can participate in reversible covalent bonding with diols and other nucleophiles, while the tetrazole ring can engage in hydrogen bonding and ionic interactions .

Properties

Molecular Formula

C19H27BN4O5

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl 2-[5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazol-1-yl]acetate

InChI

InChI=1S/C19H27BN4O5/c1-17(2,3)27-15(25)12-23-16(26)24(22-21-23)14-10-8-9-13(11-14)20-28-18(4,5)19(6,7)29-20/h8-11H,12H2,1-7H3

InChI Key

XPZCXZPJOIMCRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)N(N=N3)CC(=O)OC(C)(C)C

Origin of Product

United States

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